molecular formula C12H9N3 B188123 1-Phenyl-1H-benzo[d][1,2,3]triazole CAS No. 883-39-6

1-Phenyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B188123
CAS No.: 883-39-6
M. Wt: 195.22 g/mol
InChI Key: ZBJLUVHQIPUCPM-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound with the molecular formula C12H9N3. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications . This compound is characterized by a benzene ring fused to a triazole ring, with a phenyl group attached to the nitrogen atom of the triazole ring.

Mechanism of Action

Target of Action

1-Phenyl-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole, a class of compounds known for their ability to interact with various biomolecular targets . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The interaction of this compound with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

1,2,3-triazoles in general are known for their unique properties, inert nature, and ability to mimic amide bonds . This suggests that they may influence a variety of biochemical pathways, potentially disrupting or enhancing the function of proteins and other biomolecules.

Pharmacokinetics

1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can also influence its action, as they may compete with this compound for the same targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,2,3]triazole can

Properties

IUPAC Name

1-phenylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJLUVHQIPUCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236940
Record name 1-Phenyl-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883-39-6
Record name 1-Phenyl-1,2,3-benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the general procedure, benzotriazole (0.119 g, 1.00 mmol) was coupled with iodobenzene (134 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %) and dimethylformamide (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 9:1) provided 0.186 g (95% yield) of the product as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.17 (m, 1H), 7.78 (m, 3H), 7.62 (m, 2H), 7.55 (m, 2H), 7.42 (m, 1H).
Quantity
0.119 g
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
16 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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